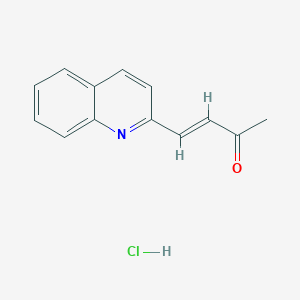![molecular formula C17H20N4O3 B6123995 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6123995.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, also known as AG-024322, is a small molecule inhibitor that has gained attention in the field of cancer research. It was initially discovered by scientists at Pfizer and later acquired by Astellas Pharma. AG-024322 has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Wirkmechanismus
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone inhibits the activity of several kinases, including cyclin-dependent kinase 1 (CDK1), CDK2, and CDK5. These kinases play important roles in cell cycle regulation and are often dysregulated in cancer cells. By inhibiting these kinases, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone causes cell cycle arrest and ultimately cell death in cancer cells. In addition, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is also often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects in cancer cells. It causes cell cycle arrest in the G2/M phase, which is associated with DNA damage response and repair. In addition, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF) and its receptor, which are important for the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and sensitize them to radiation therapy. It also has a well-defined mechanism of action, which makes it easier to study. However, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has some limitations, including its moderate yield and purity, which can make it difficult to work with. In addition, it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders and viral infections. Furthermore, future research could focus on improving the synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone to increase its yield and purity, as well as developing more potent and selective inhibitors of CDKs and EGFR.
Synthesemethoden
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone involves several steps, starting with the reaction of 1,3-benzodioxole with methylamine to form 4-(1,3-benzodioxol-5-ylmethyl)-1-methylpiperazine. This intermediate is then reacted with 2-amino-6-methyl-4(3H)-pyrimidinone in the presence of a coupling agent to yield 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. The overall yield of this synthesis is moderate, but improvements have been made to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential as a cancer therapeutic. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant treatment for cancer patients. Furthermore, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-8-16(22)19-17(18-12)21-6-4-20(5-7-21)10-13-2-3-14-15(9-13)24-11-23-14/h2-3,8-9H,4-7,10-11H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPAGJMOIKIIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methylpyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,4-diazepane](/img/structure/B6123912.png)


![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6123928.png)
![N-(2,6-diisopropylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123934.png)
![1-{2-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6123942.png)
![7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6123944.png)
![2-[2-amino-1-(4-ethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6123975.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6123977.png)

![2-[2-(cyclopentylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6123992.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6123999.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6124007.png)
![6,7-dimethoxy-2-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6124021.png)